3-({[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
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Overview
Description
3-({[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a thiazole ring, a triazole ring, and a cyclohexyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 3-({[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or triazole rings using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-({[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is being investigated for its potential use as an anticancer agent and in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug. Compared to these compounds, 3-({[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE may offer unique properties and activities due to its specific structure and functional groups
Properties
IUPAC Name |
3-[(2-cyclohexyl-1,3-thiazol-4-yl)methylsulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS2/c18-13-15-11(16-17-13)8-19-6-10-7-20-12(14-10)9-4-2-1-3-5-9/h7,9H,1-6,8H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMECILAYXONBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CS2)CSCC3=NNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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